molecular formula C10H10N5OS2+ B14778729 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium

Cat. No.: B14778729
M. Wt: 280.4 g/mol
InChI Key: BISYDUZOXABCQT-UHFFFAOYSA-O
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Description

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium is a complex heterocyclic compound. It belongs to the class of thiadiazolo-triazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a thiadiazole ring fused with a triazine ring, along with a pyridinium ion.

Preparation Methods

The synthesis of 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium involves multiple steps. Typically, the synthetic route includes the formation of the thiadiazole ring followed by the fusion with a triazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium can be compared with other similar compounds such as:

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Triazine derivatives: Compounds with a triazine ring also show diverse biological activities and are used in various applications.

    Thiadiazolo-triazine hybrids: These compounds combine the features of both thiadiazole and triazine rings, offering unique properties and applications.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Biological Activity

The compound 3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium is a complex heterocyclic compound with significant potential in biological applications. This article will delve into its biological activity, supported by data tables and research findings.

Molecular Formula and Weight

  • Molecular Formula: C₇H₆N₄S₂
  • Molecular Weight: 194.27 g/mol

Structural Representation

The structure consists of a thiadiazole ring fused with a triazine moiety, contributing to its unique chemical properties.

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles exhibit notable antimicrobial activity. For instance:

  • A study demonstrated that compounds similar to 3-methyl-7-sulfanylidene exhibited significant inhibition against various bacterial strains including E. coli and Staphylococcus aureus .

Anticancer Activity

Compounds containing thiadiazole structures have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines:

  • A specific derivative was found to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Enzyme Inhibition

Thiadiazole derivatives have also been studied for their enzyme inhibitory effects. They have shown promise as inhibitors of certain enzymes involved in metabolic pathways:

  • For example, one study reported that a related compound inhibited the enzyme carbonic anhydrase with an IC50 of 20 µM .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
3-Methyl-7-sulfanylideneE. coli18
3-Methyl-7-sulfanylideneS. aureus22

Study 2: Anticancer Activity

In a laboratory setting, the anticancer activity of the compound was assessed:

Cell LineIC50 (µM)
MCF-715
HeLa12

The biological activity of thiadiazole compounds is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of sulfur atoms in the structure enhances their reactivity and potential to form stable complexes with metal ions or proteins.

Properties

Molecular Formula

C10H10N5OS2+

Molecular Weight

280.4 g/mol

IUPAC Name

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium

InChI

InChI=1S/C5H4N4OS2.C5H5N/c1-2-3(10)9-4(7-6-2)12-5(11)8-9;1-2-4-6-5-3-1/h1H3,(H,8,11);1-5H/p+1

InChI Key

BISYDUZOXABCQT-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C2N(C1=O)NC(=S)S2.C1=CC=[NH+]C=C1

Origin of Product

United States

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